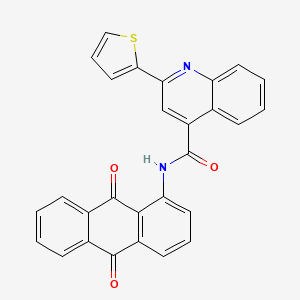
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a unique combination of anthracene, thiophene, and quinoline moieties
准备方法
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Derivative: The starting material, anthracene, is oxidized to form 9,10-dioxoanthracene.
Coupling with Thiophene: The 9,10-dioxoanthracene is then coupled with a thiophene derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.
Quinoline Carboxamide Formation: The final step involves the formation of the quinoline-4-carboxamide moiety through a condensation reaction with an appropriate quinoline derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline or thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-2-carboxamide: This compound has a chromene moiety instead of a quinoline moiety, which may alter its electronic and biological properties.
N-(9,10-dioxoanthracen-1-yl)-5-methylisoxazole-3-carboxamide:
N-(9,10-dioxoanthracen-1-yl)-2-piperidin-1-ylacetamide: The piperidine ring introduces additional steric and electronic effects.
The uniqueness of this compound lies in its specific combination of anthracene, thiophene, and quinoline moieties, which confer distinct electronic, chemical, and biological properties.
属性
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O3S/c31-26-17-8-1-2-9-18(17)27(32)25-19(26)10-5-12-22(25)30-28(33)20-15-23(24-13-6-14-34-24)29-21-11-4-3-7-16(20)21/h1-15H,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYGVRCMFUBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CS6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2354471.png)
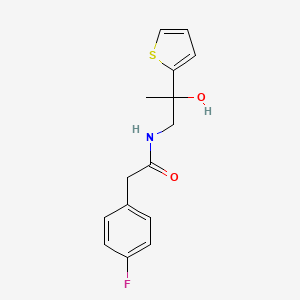
![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)
![diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2354476.png)
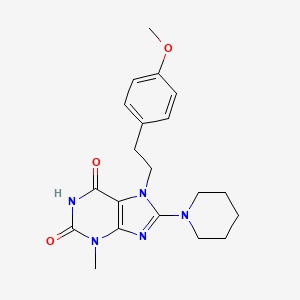
![(2E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)
![2-Methyl-4-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)
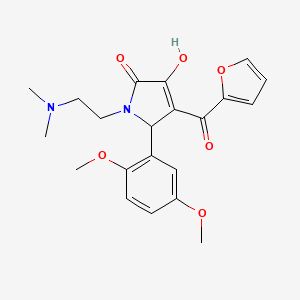
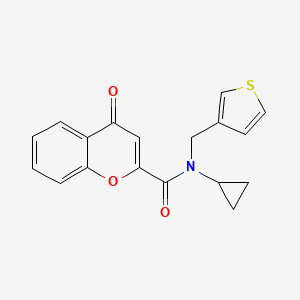

![Propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)
amino}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2354490.png)
![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)
